1-(3-azidoazetidin-1-yl)-2-(1H-tetrazol-1-yl)ethan-1-one
Overview
Description
1-(3-azidoazetidin-1-yl)-2-(1H-tetrazol-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C6H8N8O and its molecular weight is 208.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Azole derivatives, including imidazole, benzimidazole, triazole, and tetrazole, have been extensively studied for their antimicrobial properties. These compounds have shown potent activity against a wide range of bacteria and fungi. For instance, triazole and imidazole scaffolds have been identified as significant in designing antimicrobial compounds due to their efficacy, tolerability, and oral availability. The antimicrobial activity of these scaffolds has been attributed to their ability to disrupt the synthesis of necessary components in microbial cells, demonstrating their potential as antibiotic and antifungal agents (Emami et al., 2022).
Applications in Energetic Materials
High-nitrogen azine energetic materials, including azole-based compounds, have garnered attention in the field of energetic materials due to their high performance and low sensitivity. These materials are of particular interest for their applications in propellants, explosives, and gas generators. Azine energetic compounds have been shown to effectively improve the burning rate of propellants and reduce the sensitivity while enhancing the detonation performance of mixed explosives. This highlights the potential of azole derivatives, including tetrazoles, in the development of advanced energetic materials with broad application prospects (Yongjin & Shuhong, 2019).
Hybrid Compounds for Enhanced Efficacy
The hybridization of tetrazole with other pharmacophores has been explored to enhance the efficacy against drug-sensitive and drug-resistant pathogens. Some tetrazole hybrids have already been marketed for the treatment of acute bacterial skin infections, demonstrating the utility of tetrazole scaffolds in developing new antibacterial agents. This approach of creating hybrid compounds can potentially lead to the development of novel drugs with improved efficacy and reduced resistance (Gao et al., 2019).
Properties
IUPAC Name |
1-(3-azidoazetidin-1-yl)-2-(tetrazol-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N8O/c7-10-9-5-1-13(2-5)6(15)3-14-4-8-11-12-14/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLFPNFKBNHNQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=NN=N2)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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